molecular formula C12H13BrN2 B15065580 1-Bromo-4-isopropylisoquinolin-3-amine

1-Bromo-4-isopropylisoquinolin-3-amine

Cat. No.: B15065580
M. Wt: 265.15 g/mol
InChI Key: OEWYMWFUOCKBAX-UHFFFAOYSA-N
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Description

1-Bromo-4-isopropylisoquinolin-3-amine is a halogenated isoquinoline derivative featuring a bromine atom at position 1, an isopropyl group at position 4, and an amine substituent at position 3.

Properties

Molecular Formula

C12H13BrN2

Molecular Weight

265.15 g/mol

IUPAC Name

1-bromo-4-propan-2-ylisoquinolin-3-amine

InChI

InChI=1S/C12H13BrN2/c1-7(2)10-8-5-3-4-6-9(8)11(13)15-12(10)14/h3-7H,1-2H3,(H2,14,15)

InChI Key

OEWYMWFUOCKBAX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(C2=CC=CC=C21)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-isopropylisoquinolin-3-amine can be achieved through several synthetic routes. One common method involves the bromination of 4-isopropylisoquinolin-3-amine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform at room temperature or under reflux conditions.

Another method involves the cyclization of a suitable precursor, such as 2-bromoaryl ketones, with an amine source under palladium-catalyzed conditions. This method allows for the efficient formation of the isoquinoline ring system with the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can also be employed to minimize the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-isopropylisoquinolin-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The amine group can be oxidized to form nitroso, nitro, or other oxidized derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: The compound can be reduced to form the corresponding amine or other reduced derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid in solvents like acetic acid or water.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

    Substitution Reactions: Formation of substituted isoquinoline derivatives with various functional groups.

    Oxidation Reactions: Formation of nitroso, nitro, or other oxidized isoquinoline derivatives.

    Reduction Reactions: Formation of reduced isoquinoline derivatives such as primary amines.

Scientific Research Applications

1-Bromo-4-isopropylisoquinolin-3-amine has several scientific research applications, including:

    Medicinal Chemistry: Used as a building block for the synthesis of bioactive molecules with potential therapeutic applications, such as anticancer, antimicrobial, and anti-inflammatory agents.

    Organic Synthesis: Employed as an intermediate in the synthesis of complex organic molecules and natural products.

    Material Science: Utilized in the development of novel materials with unique electronic, optical, or catalytic properties.

    Biological Studies: Investigated for its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential biological effects.

Mechanism of Action

The mechanism of action of 1-Bromo-4-isopropylisoquinolin-3-amine depends on its specific interactions with molecular targets. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of a particular enzyme by forming a covalent bond with the active site or by competing with the natural substrate for binding.

The molecular targets and pathways involved in its mechanism of action can vary depending on the specific application and the biological system being studied. Detailed studies using techniques such as molecular docking, enzyme assays, and cell-based assays are often conducted to elucidate the precise mechanism of action.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Physicochemical Properties

  • Bulkiness : The isopropyl group in the target compound increases steric hindrance compared to methyl () or benzyl () substituents. This may reduce solubility in polar solvents but enhance lipid membrane permeability, a critical factor in drug bioavailability.
  • Halogenation : Bromine at position 1 is common across analogues, but the dual bromination in 954239-55-5 () likely enhances electrophilic reactivity, making it suitable for cross-coupling reactions in medicinal chemistry.

Storage and Stability

  • Compounds with bromine or amine groups (e.g., ) often require low-temperature storage (2–8°C) and inert atmospheres to prevent degradation. The target compound is expected to share these requirements.

Applications

  • Methyl- and benzyl-substituted variants (–2) are restricted to research due to safety or efficacy limitations. In contrast, the dibrominated compound () is explicitly used in pharmaceuticals, highlighting the role of substituent diversity in application scope.

Research Implications and Limitations

  • Synthetic Utility : The isopropyl group in the target compound may improve metabolic stability compared to smaller alkyl groups (e.g., methyl), though this requires experimental validation.
  • Safety Considerations: Analogue SDS data () underscores the need for stringent safety protocols (e.g., avoiding mouth-to-mouth resuscitation) when handling brominated isoquinolines.
  • Data Gaps : Solubility and pharmacokinetic data for the target compound are absent in the provided evidence, necessitating further studies.

Biological Activity

1-Bromo-4-isopropylisoquinolin-3-amine is a compound that has garnered interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the isoquinoline class of compounds, characterized by a bicyclic structure containing a nitrogen atom. The presence of the bromine and isopropyl groups contributes to its unique chemical properties, influencing its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. The compound has been studied for its effects on:

  • Kinase Inhibition : Research indicates that isoquinoline derivatives can inhibit salt-inducible kinases (SIKs), which are implicated in various diseases, including cancers and inflammatory conditions. Specifically, this compound may exhibit selectivity towards SIK2, potentially offering therapeutic benefits in treating proliferative disorders .
  • EGFR Modulation : The compound’s structural analogs have been evaluated for their ability to inhibit epidermal growth factor receptor (EGFR) variants, particularly in cancer cell lines resistant to conventional therapies. This inhibition is crucial for managing non-small cell lung cancer (NSCLC) .

Table 1: Summary of Biological Activities

Activity Description
Kinase Inhibition Inhibits salt-inducible kinases (SIK2), affecting cellular proliferation.
EGFR Inhibition Potent against EGFR mutants associated with resistance in NSCLC.
Anti-inflammatory Effects Potential use in treating inflammatory diseases through SIK inhibition.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • In Vitro Studies : A study demonstrated that compounds similar to this compound effectively inhibited EGFR activity in various cancer cell lines, including those with mutations that confer resistance to standard therapies .
  • Pharmacokinetics : Investigations into the pharmacokinetic profiles reveal that modifications to the compound can enhance its bioavailability and reduce efflux ratios, which are critical for effective therapeutic application .
  • Therapeutic Potential : The compound's ability to modulate kinase activity suggests it could be developed as a treatment option for cancers characterized by aberrant SIK activity or EGFR mutations .

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